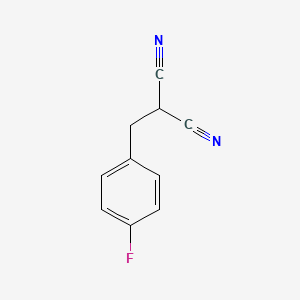![molecular formula C9H11BN2O3 B8649693 B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid](/img/structure/B8649693.png)
B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid is a boronic acid derivative that has garnered interest in the field of medicinal chemistry. This compound is part of a broader class of pyrrolo[3,2-b]pyridine derivatives, which are known for their potential biological activities, particularly as inhibitors of specific enzymes and receptors .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid typically involves the formation of the pyrrolo[3,2-b]pyridine core followed by the introduction of the boronic acid moiety. One common method involves the cross-coupling reaction of a pyrrole ring with acyl (bromo)acetylenes to create 2-(acylethynyl)pyrroles. This is followed by the addition of propargylamine to form N-propargylenaminones, which undergo intramolecular cyclization to yield the desired pyrrolo[3,2-b]pyridine structure .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, with optimizations for yield, purity, and cost-effectiveness. These methods would typically employ large-scale reactors and continuous flow processes to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can remove oxygen-containing groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another, often using reagents like halides or nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could produce various substituted pyrrolo[3,2-b]pyridine compounds .
Scientific Research Applications
B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid has several scientific research applications:
Mechanism of Action
The mechanism of action of B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid involves its interaction with specific molecular targets, such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, the compound inhibits their activity, which can lead to reduced cell proliferation and increased apoptosis in cancer cells . The pathways involved include the RAS–MEK–ERK, PLCγ, and PI3K–Akt signaling pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolo[3,2-b]pyridine derivatives, such as:
- 1H-pyrrolo[2,3-b]pyridine
- Pyrrolo[1,2-a]pyrazines
- Indole derivatives
Uniqueness
What sets B-(5-methoxy-1-methyl-1h-pyrrolo[3,2-b]pyridin-6-yl)-boronic acid apart is its boronic acid moiety, which enhances its ability to interact with specific biological targets. This unique feature makes it a valuable compound in the development of targeted therapies, particularly for cancer treatment .
Properties
Molecular Formula |
C9H11BN2O3 |
|---|---|
Molecular Weight |
206.01 g/mol |
IUPAC Name |
(5-methoxy-1-methylpyrrolo[3,2-b]pyridin-6-yl)boronic acid |
InChI |
InChI=1S/C9H11BN2O3/c1-12-4-3-7-8(12)5-6(10(13)14)9(11-7)15-2/h3-5,13-14H,1-2H3 |
InChI Key |
FQQNBFVWDZFQKH-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC2=C(C=CN2C)N=C1OC)(O)O |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-([1,1'-Biphenyl]-4-yloxy)isobenzofuran-1,3-dione](/img/structure/B8649615.png)
![Carbamic acid, N-[trans-4-[[(3-chlorobenzo[b]thien-2-yl)carbonyl][[3-(4-pyridinyl)phenyl]methyl]amino]cyclohexyl]-, 1,1-dimethylethyl ester](/img/structure/B8649616.png)

![2-Cyclopropyl-7-oxo-4,7-dihydro-pyrazolo[1,5-a]pyrimidine-6-carboxylic acid ethyl ester](/img/structure/B8649650.png)
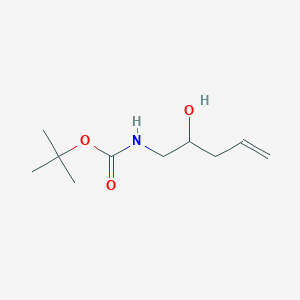
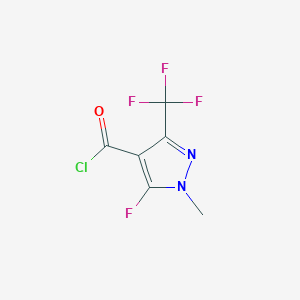

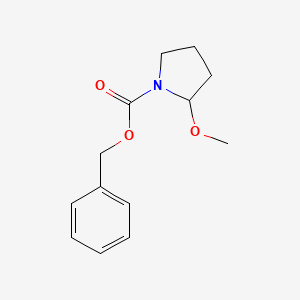
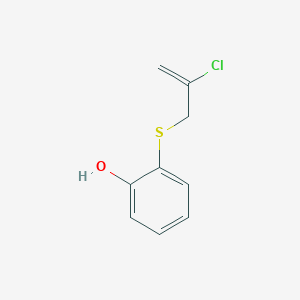

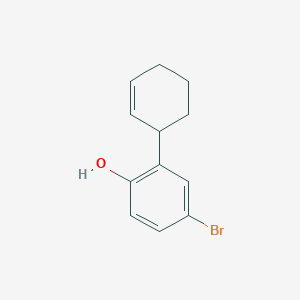
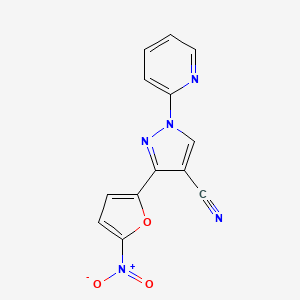
![Ethyl4-([1,1'-biphenyl]-4-yl)butanoate](/img/structure/B8649727.png)
